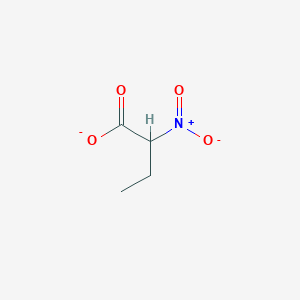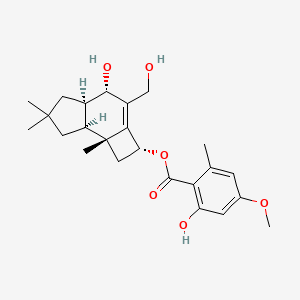![molecular formula C36H28O2P2 B14066969 Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)
Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis[2-(diphenylphosphino)-phenyl]ether oxide can be synthesized through a reaction involving diphenyl ether and chlorodiphenylphosphine. The process typically involves the following steps :
Dilution of Diphenyl Ether: Diphenyl ether is diluted in hexane and cooled to -78°C.
Addition of n-Butyllithium: A solution of n-butyllithium in hexane is added dropwise to the diphenyl ether solution, and the mixture is stirred for 1 hour.
Reaction with Chlorodiphenylphosphine: A solution of chlorodiphenylphosphine in hexane is added to the reaction mixture, which is then stirred at room temperature for 16 hours.
Isolation of Product: The solvent is removed by rotary evaporation, and the resulting product is washed with acetone and dried under vacuum to yield Bis[2-(diphenylphosphino)-phenyl]ether oxide as a white powder.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process described above can be scaled up for industrial applications. The key factors in industrial production would include maintaining the reaction conditions and ensuring the purity of the reagents used.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(diphenylphosphino)-phenyl]ether oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halides and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphine derivatives.
Applications De Recherche Scientifique
Bis[2-(diphenylphosphino)-phenyl]ether oxide has a wide range of applications in scientific research, including :
Chemistry: Used as a ligand in catalysis, particularly in hydroformylation and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and materials science.
Mécanisme D'action
The mechanism by which Bis[2-(diphenylphosphino)-phenyl]ether oxide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating various chemical transformations. The wide bite angle of the ligand allows for greater flexibility and efficiency in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Bis[2-(diphenylphosphino)-phenyl]ether oxide is unique due to its specific bite angle and flexibility, which make it particularly effective in certain catalytic applications. Its ability to form stable complexes with various metals enhances its utility in a wide range of chemical reactions .
Propriétés
IUPAC Name |
[2-(2-diphenylphosphorylphenoxy)phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O2P2/c37-40(31-21-9-3-10-22-31,32-23-11-4-12-24-32)36-28-16-14-26-34(36)38-33-25-13-15-27-35(33)39(29-17-5-1-6-18-29)30-19-7-2-8-20-30/h1-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKBVNQSGONNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B14066912.png)











